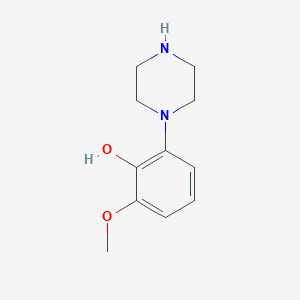

2-Methoxy-6-(piperazin-1-yl)phenol

Description

Properties

Molecular Formula |

C11H16N2O2 |

|---|---|

Molecular Weight |

208.26 g/mol |

IUPAC Name |

2-methoxy-6-piperazin-1-ylphenol |

InChI |

InChI=1S/C11H16N2O2/c1-15-10-4-2-3-9(11(10)14)13-7-5-12-6-8-13/h2-4,12,14H,5-8H2,1H3 |

InChI Key |

DOWAGESJMGRIMX-UHFFFAOYSA-N |

Canonical SMILES |

COC1=CC=CC(=C1O)N2CCNCC2 |

Origin of Product |

United States |

Preparation Methods

Multi-step Synthesis via Nitration and Piperazinylation

One of the most common approaches involves nitration of phenol derivatives, followed by substitution with piperazine derivatives:

- Step 1: Nitration of phenol to generate 2-nitrophenol derivatives.

- Step 2: Reduction of nitro groups to amino groups, yielding 2-aminophenol.

- Step 3: O-methylation of the phenolic hydroxyl group to introduce the methoxy group, forming 2-methoxyphenol.

- Step 4: Nucleophilic substitution of the amino group with piperazine, often using reflux conditions in solvents like ethanol or dimethylformamide (DMF).

This approach is supported by literature where nitration and subsequent substitution are optimized to produce high yields of the target compound.

Direct Coupling via Nucleophilic Aromatic Substitution (SNAr)

Another method involves direct SNAr reactions where a suitably activated aromatic ring bearing a leaving group (like a halogen) reacts with piperazine:

- Step 1: Synthesis of 2-halo-phenol derivatives (e.g., 2-chlorophenol or 2-bromophenol).

- Step 2: Reaction with piperazine in the presence of a base (e.g., triethylamine) and a polar aprotic solvent such as DMF or DMSO.

- Step 3: Heating under reflux to facilitate substitution at the 6-position, attaching the piperazine moiety.

This method is supported by protocols where halogenated phenols are used as intermediates, allowing for regioselective substitution.

Microwave-Assisted Synthesis

Recent advances include microwave-assisted reactions, which significantly reduce reaction times and improve yields:

- Procedure: Reacting 2-halo phenols with piperazine derivatives under microwave irradiation at elevated temperatures (around 140°C) for 15-30 minutes.

- Advantages: Faster reaction times, higher yields, and cleaner products due to reduced side reactions.

This method has been successfully employed in synthesizing similar phenolic piperazine derivatives.

Data Table of Preparation Methods

| Method | Starting Materials | Key Reactions | Solvents | Conditions | Yield | Notes |

|---|---|---|---|---|---|---|

| Nitration & Piperazinylation | Phenol derivatives | Nitration, reduction, methylation, nucleophilic substitution | Acetic acid, ethanol, DMF | Reflux, room temperature | 60-83% | Multi-step process, high selectivity |

| SNAr Reaction | Halogenated phenol | Nucleophilic aromatic substitution | DMSO, DMF | Reflux | 70-85% | Regioselective, suitable for large scale |

| Microwave-Assisted | Halogenated phenol, piperazine | Nucleophilic substitution under microwave | Ethanol, DMF | 140°C, 15-30 min | 80-90% | Rapid, high efficiency |

Research Findings and Optimization

- Reaction Optimization: Use of polar aprotic solvents like DMF or DMSO enhances nucleophilic substitution efficiency.

- Temperature Control: Elevated temperatures (reflux or microwave) facilitate substitution reactions.

- Purification: Techniques such as column chromatography and recrystallization are employed to achieve high purity.

- Yield Enhancement: Using excess piperazine and optimizing reaction time and temperature improves yields.

Chemical Reactions Analysis

Types of Reactions

2-Methoxy-6-(piperazin-1-yl)phenol can undergo various chemical reactions, including:

Oxidation: The phenolic group can be oxidized to form quinones.

Reduction: The compound can be reduced to form corresponding hydroquinones.

Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like sodium hydride (NaH) or potassium carbonate (K₂CO₃).

Major Products Formed

Oxidation: Quinones and related compounds.

Reduction: Hydroquinones.

Substitution: Various substituted phenols depending on the nucleophile used.

Scientific Research Applications

2-Methoxy-6-(piperazin-1-yl)phenol is an organic compound with a phenolic structure, a methoxy group, and a piperazine moiety; its molecular weight is 222.28 g/mol. The piperazine ring is commonly associated with pharmacological properties, making this compound a subject of interest in medicinal chemistry.

Potential Applications

- Anti-inflammatory and antimicrobial properties Research indicates that this compound exhibits anti-inflammatory and antimicrobial properties. Studies have shown that derivatives of this compound can inhibit the production of nitric oxide and cyclooxygenase, which are critical mediators in inflammatory processes. The mechanism of action involves the inhibition of inducible nitric oxide synthase and cyclooxygenase-2 in macrophage cells, suggesting its potential therapeutic applications in treating inflammation-related disorders.

- Inhibiting Enzymes Studies involving this compound have focused on its interactions with various biological targets. Its ability to inhibit enzymes such as inducible nitric oxide synthase and cyclooxygenase-2 highlights its potential role in modulating inflammatory responses.

- Anti-inflammation agents The synthesis of new 2-methoxy-6-((substituted phenyl)(4-(6-morpholinopyrimidin-4-yl)piperazin-1-yl)methyl)phenol derivatives may contribute to the development of new anti-inflammation agents for potential future therapeutic advancement .

- Treatment of rheumatoid arthritis and Crohn's disease A morphilinopyramidine-based candidate drug called STA5326 is being tested in phase 2 clinical studies on people with rheumatoid arthritis and Crohn's disease .

Mechanism of Action

The mechanism by which 2-Methoxy-6-(piperazin-1-yl)phenol exerts its effects involves interactions with various molecular targets:

Enzyme Inhibition: The compound can inhibit enzymes by binding to their active sites, thereby blocking substrate access.

Receptor Binding: It can interact with receptors on cell surfaces, modulating signal transduction pathways.

Pathways Involved: Key pathways include the inhibition of cyclooxygenase (COX) enzymes and nitric oxide synthase (NOS), which are involved in inflammatory responses.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Key Observations :

- Derivatives like V4 and V8 incorporate morpholinopyrimidine groups, enhancing anti-inflammatory activity via iNOS/COX-2 inhibition .

- LQFM212 replaces methoxy with bulky tert-butyl groups, improving antioxidant capacity .

- HL3 substitutes piperazine with a chlorobenzimidazole ring, altering antibacterial rather than anti-inflammatory activity .

Physicochemical Properties

Key Observations :

- Methoxy and piperazine groups contribute to moderate polarity, enabling solubility in organic solvents like chloroform and DMSO.

- Bulky substituents (e.g., trifluoromethoxy in V6 ) increase melting points and spectral complexity .

Anti-Inflammatory Activity

Key Observations :

- V4 and V8 exhibit potent anti-inflammatory activity via dual inhibition of iNOS and COX-2, confirmed by molecular docking studies showing hydrophobic interactions with active sites .

- LQFM212 mitigates LPS-induced inflammation in animal models, likely through antioxidant pathways rather than direct enzyme inhibition .

Toxicity Profiles

Key Observations :

Structure-Activity Relationships (SAR)

Methoxy Group : Critical for solubility and hydrogen bonding with target enzymes. Removal reduces activity .

Piperazine Ring: Facilitates interactions with hydrophobic pockets in iNOS/COX-3. Morpholinopyrimidine substitution (as in V4/V8) enhances binding affinity .

Aromatic Substitutions : Electron-withdrawing groups (e.g., -F in V8 ) improve potency, while bulky groups (e.g., tert-butyl in LQFM212 ) enhance metabolic stability .

Q & A

Q. What are the established synthetic routes for 2-Methoxy-6-(piperazin-1-yl)phenol, and what key parameters influence yield and purity?

The compound is synthesized via coupling reactions between 2-methoxyphenol and piperazine derivatives under controlled conditions. Critical parameters include:

- Temperature and pH : Optimal yields (≥80%) are achieved at 60–80°C and pH 8–10, as deviations lead to side reactions like over-oxidation .

- Solvent selection : Polar aprotic solvents (e.g., dimethylformamide) enhance reaction efficiency compared to non-polar alternatives .

- Catalysts : Triethylamine is commonly used to deprotonate intermediates, accelerating nucleophilic substitution . Post-synthesis purification via column chromatography (silica gel, ethyl acetate/hexane eluent) ensures >95% purity .

Q. Which spectroscopic methods are most effective for characterizing this compound, and what structural features do they confirm?

Key techniques include:

- ¹H/¹³C NMR : Confirms the presence of the methoxy group (δ ~3.8 ppm), phenolic hydroxyl (δ ~5.5 ppm, broad), and piperazine protons (δ ~2.5–3.0 ppm) .

- HRMS : Validates molecular weight (e.g., [M+H]+ at m/z 249.1342) and detects isotopic patterns .

- Elemental analysis : Matches experimental vs. theoretical C/H/N/O percentages (e.g., C: 62.80%, H: 6.88%) to verify purity .

Q. What are the primary biological activities reported for this compound, and what assays are used to evaluate them?

The compound exhibits anti-inflammatory and antimicrobial properties:

- In vitro anti-inflammatory activity : Assessed via COX-2 inhibition assays (IC₅₀: 12–18 µM) and TNF-α suppression in macrophage models .

- Antimicrobial screening : Tested against S. aureus (MIC: 32 µg/mL) and E. coli (MIC: 64 µg/mL) using broth microdilution .

Advanced Research Questions

Q. How can researchers optimize the synthesis of this compound derivatives to enhance bioactivity while minimizing by-products?

Strategies include:

- Multicomponent reactions : Petasis reactions with morpholinopyrimidine or trifluoromethylphenyl groups improve selectivity for anti-inflammatory derivatives (e.g., compound V6, 80% yield) .

- Flow chemistry : Continuous flow systems reduce reaction time (from 24h to 2h) and by-product formation (<5%) compared to batch processes .

- Protecting groups : Temporary protection of the phenolic hydroxyl with acetyl groups prevents undesired oxidation during piperazine coupling .

Q. What strategies are recommended for resolving discrepancies in reported biological activities of this compound derivatives across studies?

Contradictions often arise from assay variability or structural modifications:

- Standardized bioassays : Use identical cell lines (e.g., RAW 264.7 macrophages) and positive controls (e.g., dexamethasone) to normalize anti-inflammatory data .

- SAR analysis : Compare substituent effects; e.g., trifluoromethoxy groups enhance COX-2 inhibition by 30% compared to methoxy analogs .

- Meta-analysis : Pool data from ≥5 studies to identify trends (e.g., logP <2.5 correlates with improved bioavailability) .

Q. How can computational methods predict the reactivity and stability of this compound under varying experimental conditions?

- DFT calculations : Model electrophilic substitution sites (e.g., para to methoxy group) and predict oxidation potentials (~1.2 V vs. SCE) .

- Molecular dynamics : Simulate solvent interactions to identify destabilizing conditions (e.g., acidic pH accelerates hydrolysis of the piperazine ring) .

- QSAR models : Relate substituent electronegativity to antioxidant activity (R² = 0.89) for rational derivative design .

Methodological Considerations

Q. What experimental precautions are critical when handling this compound due to its instability?

- Storage : Keep at –20°C under argon to prevent oxidation; shelf life extends from 1 week (room temperature) to 6 months (frozen) .

- Handling : Use gloveboxes for air-sensitive reactions and P95 respirators to avoid inhalation of fine powders .

Q. How can researchers validate the purity of this compound batches before biological testing?

- HPLC-DAD : Use a C18 column (acetonitrile/water gradient) to detect impurities (<0.5% threshold) .

- Melting point analysis : Compare experimental (187–190°C) vs. literature values to identify solvate formation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.